3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a benzenesulfonyl group, a methoxy group, and a methylphenylmethyl group attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Introduction of the methoxy group: This can be done through methylation reactions using methanol and a suitable methylating agent.
Formation of the quinolinone core: This involves cyclization reactions where appropriate precursors are subjected to conditions that promote the formation of the quinolinone ring.
Attachment of the methylphenylmethyl group: This step involves Friedel-Crafts alkylation reactions where the quinolinone core is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The quinolinone core can interact with nucleic acids and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-17-8-10-18(11-9-17)15-25-16-23(30(27,28)20-6-4-3-5-7-20)24(26)21-14-19(29-2)12-13-22(21)25/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSZNIRQUJNYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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